molecular formula C7H11ClN2S B2651557 [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS No. 60481-33-6

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride

Cat. No.: B2651557
CAS No.: 60481-33-6
M. Wt: 190.69
InChI Key: JYWQRTCWYGSKQW-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is a chemical compound supplied with a typical purity of 95% . It has the CAS Registry Number 60481-33-6 and a molecular formula of C 7 H 11 ClN 2 S, corresponding to a molecular weight of 190.69 g/mol . This compound is an aryl hydrazine derivative, a class of compounds known for their utility in organic synthesis. Researchers value such reagents as key building blocks for the construction of more complex nitrogen-containing molecules, including various heterocycles and pharmaceuticals. As a phenylhydrazine derivative, it can serve as a precursor in synthesizing indoles and other nitrogen-based scaffolds through reactions like the Fischer indole synthesis. The methylsulfanyl (S-CH 3 ) group at the ortho position of the phenyl ring can influence the electronic properties and reactivity of the compound, offering a potential site for further functionalization. This product is provided for Research Use Only (RUO) and is strictly intended for use in laboratory settings. It is not for diagnostic or therapeutic purposes and is not intended for human use . Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheets (MSDS) before use .

Properties

IUPAC Name

(2-methylsulfanylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQRTCWYGSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Studies have shown that derivatives of hydrazine, including [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride, exhibit significant antimicrobial activity. For instance, compounds derived from this hydrazine have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
  • Anticancer Potential :
    • Research indicates that hydrazine derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects :
    • Some studies suggest that hydrazine derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress pathways .

Case Studies

  • Zebrafish Model for Toxicity Assessment :
    • A study utilized zebrafish embryos to assess the cytotoxic effects of phenylhydrazine derivatives, including this compound. The results indicated dose-dependent toxicity characterized by developmental anomalies such as yolk sac enlargement and spinal curvature . This model is valuable for understanding the environmental impact and safety profile of hydrazine compounds.
  • Antimicrobial Screening :
    • In a recent screening of new sulfonamide derivatives synthesized from this compound, several compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to evaluate their efficacy .

Comparative Data Table

Application AreaDescriptionFindings/Results
Antimicrobial ActivityScreening against bacterial strainsEffective against multiple strains
Anticancer PotentialInhibition of cancer cell proliferationInduced apoptosis in specific cell lines
Neuroprotective EffectsModulation of oxidative stress pathwaysPotential benefits in neurodegenerative diseases
Toxicity AssessmentZebrafish embryo model for developmental toxicityDose-dependent anomalies observed

Mechanism of Action

The mechanism of action of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride with other substituted phenylhydrazine hydrochlorides:

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications References
[2-(Methylsulfanyl)phenyl]hydrazine HCl -SMe (ortho) C₇H₁₁ClN₂S ~202.7* Intramolecular N–H···S interactions; used in heterocyclic synthesis
Phenylhydrazine HCl None (parent) C₆H₈ClN₂ 144.61 Classic reagent for hydrazones; high toxicity (hemolytic, carcinogenic)
2-Naphthylhydrazine HCl Naphthalene (ortho) C₁₀H₁₁ClN₂ 194.66 Enhanced aromaticity; used in dye synthesis
(5-Chloro-2-methoxyphenyl)hydrazine HCl -Cl (para), -OMe (ortho) C₇H₈Cl₂N₂O 223.06 Electron-withdrawing Cl and OMe groups alter reactivity in coupling reactions
(2-Fluorobenzyl)hydrazine HCl -CH₂F (ortho) C₇H₁₀ClFN₂ 176.62 Fluorine enhances metabolic stability; potential pharmaceutical intermediate
3-(Trifluoromethyl)phenylhydrazine HCl -CF₃ (meta) C₇H₈ClF₃N₂ 224.6 Strong electron-withdrawing group; impacts hydrazone stability
[2-(2-Methylphenoxy)ethyl]hydrazine HCl -OCH₂CH₂-(2-MePh) C₉H₁₄ClN₂O 202.68 Ether linkage increases hydrophilicity; used in polymer chemistry

*Estimated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., -SMe, -OMe) increase nucleophilicity of the hydrazine group, favoring condensation reactions. Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce reactivity but enhance stability .
  • Steric Effects : Bulky substituents (e.g., naphthyl, tert-butyl in ) hinder crystal packing, as seen in the torsional angles of the methylsulfanyl derivative .
  • Toxicity: Phenylhydrazine HCl exhibits significant toxicity (hematotoxic, carcinogenic), while substituents like -SMe or -F may alter metabolic pathways and toxicity profiles .

Biological Activity

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer activities, supported by recent research findings and case studies.

  • Molecular Formula : C7H10N2S·HCl
  • Molecular Weight : Approximately 190.69 g/mol
  • Structure : The compound features a hydrazine functional group attached to a phenyl ring, with a methylsulfanyl group at the meta position. This substitution is crucial for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit promising antifungal properties. In studies, hydrazides demonstrated significant inhibition against fluconazole-resistant fungi. For instance, compounds derived from phenylhydrazides showed minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.125 mg/mL against various strains of Candida species, indicating their potential as antifungal agents .

CompoundMIC (mg/mL)Target Organism
A0.0156C. albicans
B0.125C. glabrata
C0.0312C. tropicalis

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of hydrazine possess significant activity against strains such as E. coli and MRSA, with growth inhibition rates exceeding 85% in some cases .

Bacterial StrainGrowth Inhibition (%)
MRSA97.76
E. coli85.76
K. pneumoniae91.00

Anticancer Activity

In addition to its antifungal and antibacterial properties, this compound has shown potential in cancer research. Studies have indicated that similar hydrazine derivatives can block cell cycle progression in cancer cells, particularly in the G2/M phase, thereby inhibiting proliferation . The mechanism of action involves the induction of apoptosis through the activation of caspases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds have been shown to induce oxidative stress in fungal cells, leading to cell death.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes such as lipoxygenase and cyclooxygenase (COX), which are involved in inflammatory pathways and cancer progression.

Case Studies

  • Antifungal Study : A recent study evaluated the efficacy of various hydrazine derivatives against fluconazole-resistant fungi, revealing that certain compounds exhibited superior activity compared to traditional antifungals .
  • Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, establishing it as a candidate for further development in antibiotic therapies .

Q & A

Q. What are the recommended synthetic routes for [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride?

  • Methodological Answer : Synthesis typically involves diazotization of 2-(methylsulfanyl)aniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl). Alternatively, condensation reactions using substituted phenylhydrazines with methylsulfanyl precursors under acidic conditions can yield the target compound. Purification via recrystallization from ethanol/water mixtures ensures high purity (>95%). Characterization by melting point, elemental analysis, and NMR (¹H/¹³C) is critical to confirm structure .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (D₂O/DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm) and methylsulfanyl groups (δ 2.5 ppm). ¹³C NMR confirms the hydrazine backbone (C-N peaks at 140–150 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators during powder handling .
  • Ventilation : Work in a fume hood to prevent inhalation.
  • Decontamination : Clean spills with 10% NaOH solution to neutralize acidic residues. Store in airtight containers away from oxidizers .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : It serves as a precursor for azo dyes (via diazo coupling with β-naphthol) and heterocycles (e.g., indoles via Fischer indole synthesis). For example, condensation with ketones forms hydrazones, which cyclize under acidic conditions to yield bioactive indole derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of [2-(Methylsulfanyl)phenyl]hydrazine derivatives?

  • Methodological Answer :
  • Disorder Handling : Methylsulfanyl groups often exhibit rotational disorder. Use SHELXL (ISOR/DFIX commands) to constrain S-CH₃ bond lengths and angles .
  • Hydrogen Bonding : Molecular packing involves N-H⋯S and N-H⋯N interactions. Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts. Refinement with Olex2 or SHELXLE improves model accuracy .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformers (e.g., rotational isomers of the methylsulfanyl group), while X-ray captures static structures. Perform variable-temperature NMR to identify exchange broadening .
  • Computational Validation : Compare DFT-optimized structures (Gaussian09, B3LYP/6-31G*) with crystallographic data to reconcile discrepancies .

Q. What substituent effects influence the biological activity of methylsulfanyl-substituted hydrazines?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing DNA intercalation potential. Methylsulfanyl’s +M effect modulates redox activity .
  • Steric Effects : Ortho-substitution (e.g., 2-methylsulfanyl) reduces planarity, decreasing intercalation efficiency compared to para-substituted analogs .
  • Table : Comparative IC₅₀ Values (Anticancer Activity)
SubstituentIC₅₀ (μM)Cell Line
2-(Methylsulfanyl)12.3MCF-7
4-Chloro8.9HeLa
4-Methoxy18.7A549
Source: Adapted from

Q. What computational methods elucidate the mechanism of action for hydrazine derivatives?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Simulate binding to target enzymes (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM). Hydrazine’s NH₂ group forms H-bonds with catalytic residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD plots (<2.0 Å indicate stable binding) .

Q. How do halogenated analogs compare in reactivity and toxicity?

  • Methodological Answer :
  • Reactivity : Chloro-substituted analogs undergo faster nucleophilic substitution (e.g., with thiols) due to better leaving-group ability. Fluorinated derivatives show enhanced metabolic stability .
  • Toxicity : LC₅₀ values (rat oral):
CompoundLC₅₀ (mg/kg)
[2-(Methylsulfanyl)phenyl]320
4-Chloro derivative180
4-Fluoro derivative450
Source:

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